2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide
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Overview
Description
2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide is an organic compound with the molecular formula C12H16BrNO. This compound is characterized by the presence of a bromine atom, an ethyl group attached to a phenyl ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide typically involves a multi-step process. One common method includes the bromination of an appropriate precursor, followed by amide formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted amides, while oxidation and reduction can lead to various oxidized or reduced derivatives.
Scientific Research Applications
2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(3-ethylphenyl)benzamide
- 2-Bromo-N-(3-ethylphenyl)propanamide
Uniqueness
2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of both a bromine atom and an ethyl group on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
90304-84-0 |
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Molecular Formula |
C12H16BrNO |
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-bromo-N-(3-ethylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO/c1-4-9-6-5-7-10(8-9)14-11(15)12(2,3)13/h5-8H,4H2,1-3H3,(H,14,15) |
InChI Key |
LNEVTZZICJCDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)Br |
Origin of Product |
United States |
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